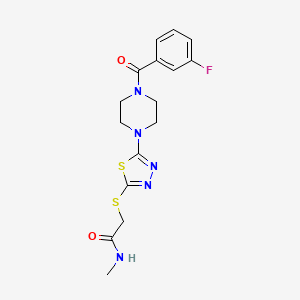

2-((5-(4-(3-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

描述

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure features a 1,3,4-thiadiazole ring substituted at position 5 with a 4-(3-fluorobenzoyl)piperazin-1-yl group and at position 2 with a thioether-linked N-methylacetamide moiety. The piperazine ring contributes conformational flexibility, which may influence interactions with biological targets like enzymes or receptors .

Synthesis of this compound likely follows established methods for analogous thiadiazole-piperazine derivatives. For example, a chloroacetamide precursor could react with 4-(3-fluorobenzoyl)piperazine under basic conditions (e.g., potassium carbonate in acetone) to form the thioether linkage, followed by purification via recrystallization .

属性

IUPAC Name |

2-[[5-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O2S2/c1-18-13(23)10-25-16-20-19-15(26-16)22-7-5-21(6-8-22)14(24)11-3-2-4-12(17)9-11/h2-4,9H,5-8,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBIZUNTCMNMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound 2-((5-(4-(3-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , identified by its CAS number 1105199-19-6 , is a novel derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structure combines a thiadiazole moiety with a piperazine ring and a fluorobenzoyl group, suggesting diverse pharmacological properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₅O₂S₂ |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1105199-19-6 |

The compound's structure includes a thiadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the fluorobenzoyl group enhances lipophilicity, potentially improving cellular uptake.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines:

- Colon Cancer (HCT116) : Compounds exhibited IC₅₀ values ranging from 0.74 to 10.0 μg/mL, indicating effective growth inhibition .

- Lung Cancer (H460) : Notably, some derivatives showed IC₅₀ values as low as 3.29 μg/mL, underscoring their potency against this cancer type .

- Breast Cancer (MCF-7) : Certain derivatives achieved IC₅₀ values of 0.28 μg/mL, demonstrating high efficacy in inhibiting breast cancer cell proliferation .

The proposed mechanism of action for thiadiazole derivatives often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can disrupt mitochondrial membrane potential and promote DNA fragmentation, leading to cell death without significant toxicity to normal cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiadiazole compounds suggests that specific substituents on the phenyl ring significantly influence anticancer activity. For example:

- The introduction of electron-withdrawing groups (like fluorine) enhances biological activity.

- The spatial arrangement and electronic properties of substituents affect binding affinity to biological targets such as tubulin, which is crucial for cell division .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Cytotoxicity Assessment : A study involving various thiadiazole derivatives revealed that modifications at the C-5 position significantly impacted their cytotoxic profile against different cancer cell lines .

- Apoptosis Induction : Research demonstrated that certain compounds led to increased apoptosis rates in human leukemia cells through mechanisms involving caspase activation and mitochondrial disruption .

- In Vivo Efficacy : Animal models have shown promising results where specific thiadiazole derivatives reduced tumor growth significantly compared to control groups treated with standard chemotherapeutics .

相似化合物的比较

Research Findings and Implications

- Synthetic Feasibility : The compound can be synthesized using methods analogous to , with yields expected to align with reported piperazine-thiadiazole couplings (74–88%) .

- Druglikeness : The 3-fluorobenzoyl and N-methylacetamide groups balance lipophilicity (clogP ~2.5–3.0) and solubility, adhering to Lipinski’s rules.

常见问题

Q. What are the standard synthetic protocols for 2-((5-(4-(3-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 3-fluorobenzoyl chloride with piperazine under basic conditions (e.g., triethylamine) to form the 4-(3-fluorobenzoyl)piperazine intermediate .

- Step 2: Reaction of the piperazine derivative with a 1,3,4-thiadiazole precursor (e.g., 2-mercapto-5-amino-1,3,4-thiadiazole) in solvents like ethanol or DMSO under reflux .

- Step 3: Thioether linkage formation between the thiadiazole and N-methylacetamide groups using coupling agents, often requiring controlled pH and temperature .

- Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:acetone gradients) is used to isolate the final compound. Purity is assessed via HPLC (>95%) .

Q. How is structural characterization of this compound performed?

- Spectroscopy:

- 1H/13C NMR confirms the presence of the fluorobenzoyl group (δ ~7.5–8.0 ppm for aromatic protons) and piperazine N–H signals (δ ~2.5–3.5 ppm) .

- IR identifies carbonyl (C=O, ~1650–1680 cm⁻¹) and thiadiazole (C–N–C, ~1500 cm⁻¹) stretches .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z ~464.5) .

- Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and F percentages .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in synthesis?

- Solvent Choice: Polar aprotic solvents (DMSO) enhance nucleophilic substitution in thiadiazole-piperazine coupling but may increase side reactions. Ethanol balances reactivity and selectivity .

- Catalysts: Bases like triethylamine improve acylpiperazine formation but require stoichiometric control to avoid over-alkylation .

- Temperature: Reflux (70–80°C) optimizes reaction kinetics, but prolonged heating degrades acid-sensitive groups (e.g., fluorobenzoyl) .

- Data Contradictions: notes that altering heating duration or reactant ratios failed to isolate pure thioacetamide intermediates, highlighting the need for real-time TLC monitoring .

Q. What strategies resolve conflicting bioactivity data in enzyme inhibition assays?

- Assay Variability: Discrepancies in IC50 values may arise from differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH 7.4 vs. 6.8) .

- Metabolic Stability: Incubation time (e.g., 30 vs. 60 minutes) affects observed activity due to compound degradation in microsomal preparations .

- Counter-Screening: Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays) to confirm target specificity .

Q. How can computational methods guide SAR studies?

- Docking Studies: Molecular docking (AutoDock Vina) identifies key interactions between the fluorobenzoyl group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- QSAR Models: Hammett constants for substituents on the thiadiazole ring correlate with logP and bioactivity, guiding functional group modifications .

- MD Simulations: Reveal conformational stability of the piperazine-thiadiazole linkage under physiological conditions (e.g., solvation effects) .

Q. What are the challenges in optimizing pharmacokinetic properties?

- Solubility: The thiadiazole and acetamide groups confer low aqueous solubility. PEGylation or pro-drug strategies (e.g., phosphate esters) improve bioavailability .

- Metabolism: Piperazine N-dealkylation is a major metabolic pathway. Introducing electron-withdrawing groups (e.g., CF3) on the benzoyl ring reduces CYP450-mediated oxidation .

- Toxicity: Thiadiazole derivatives may exhibit hepatotoxicity. In vitro cytotoxicity assays (HepG2 cells) and Ames tests prioritize safer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。